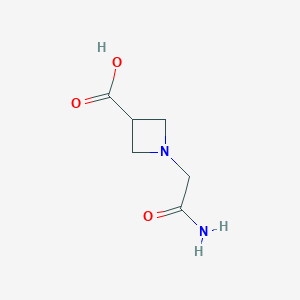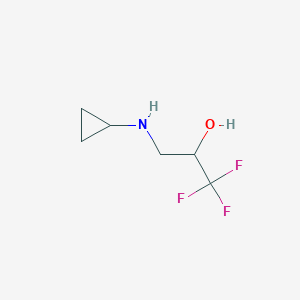
3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol
Overview
Description
The compound “3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol” contains a cyclopropyl group, an amino group, a trifluoromethyl group, and a hydroxyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present . For example, the amino group could be introduced through a nucleophilic substitution reaction, and the trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropyl group would introduce some ring strain into the molecule, which could affect its reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, while the trifluoromethyl group could potentially increase the acidity of the adjacent hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amino and hydroxyl groups could increase its solubility in water .Scientific Research Applications
Efficient Synthesis and Application in Drug Development
A study highlighted the copper-catalyzed ring-opening electrophilic trifluoromethylation of cyclopropanols, including compounds similar to 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol. This method efficiently synthesizes β-CF3-substituted carbonyl compounds, demonstrating its potential in creating pharmacologically active molecules like LY2409021, a glucagon receptor antagonist for type 2 diabetes mellitus treatment (Li et al., 2015).
Catalytic Oxidation for Molecular Shape Modulation
Research on the catalytic 1,3-difunctionalization of cyclopropanes, relevant to the synthesis of 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol, reveals a strategy for incorporating electronegative substituents to modulate molecular shape. This approach, using aryl iodine catalysis for the synthesis of 1,3-difluorides, underscores the method's utility in creating compounds with specific conformational properties (Banik et al., 2017).
Synthesis of Amide Isosteres of Natural Lipids
The synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols as amide isosteres of natural lipids, through the treatment of 1,3-diaminopropan-2-ol with acid chlorides, suggests the relevance of 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol in creating lipid analogs. These compounds, with modifications including acylation, demonstrate potential applications in drug development and biochemical research (Mergen et al., 1991).
Trifluoromethylation in Pharmaceutical Chemistry
Trifluoromethylation of arenes and heteroarenes via photoredox catalysis presents a method to enhance the pharmacological properties of small molecules. Incorporation of the trifluoromethyl (CF3) group improves drug efficacy, stability, and bioavailability, indicating the significance of compounds like 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol in medicinal chemistry (Nagib & MacMillan, 2011).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
3-(cyclopropylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-10-4-1-2-4/h4-5,10-11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTIYYFLOYMEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)
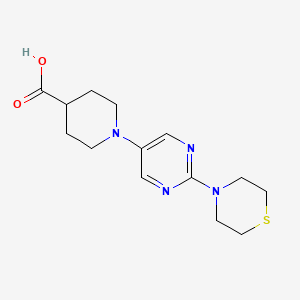
![2-[6-Chloro-5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B1531230.png)
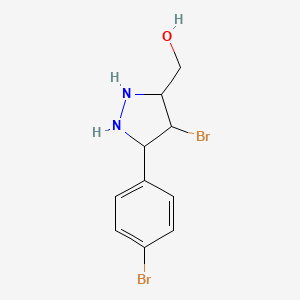
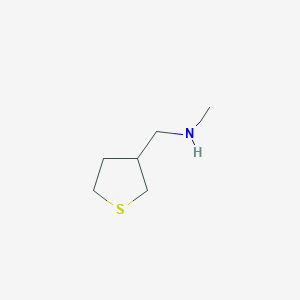

![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)
![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)
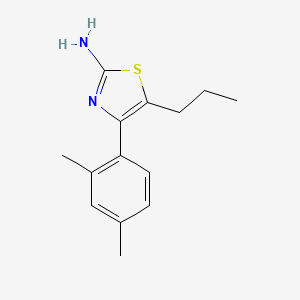

![1-{[(2-Methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531244.png)
![1-[(2-Methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531246.png)
